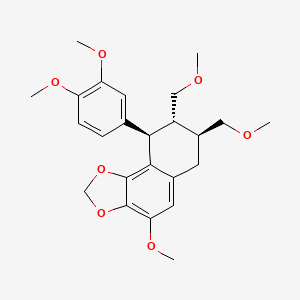

(+/-)-Hypophyllanthin

描述

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. It could include the starting materials, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include reactions with other compounds, its behavior under various conditions, and any products formed during these reactions .Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting and boiling points, its solubility in various solvents, and its chemical stability .科学研究应用

免疫调节特性:Hypophyllanthin具有强大的免疫调节特性,以及抗炎、肝脏保护、抗肿瘤、抗过敏、降压和植物雌激素特性。它对免疫系统、癌症和其他疾病的影响为其药理效应提供了见解(Wan Azmira Wan Saidin et al., 2023)。

调节免疫系统的作用:Hypophyllanthin作为Phyllanthus属植物中的生物活性代谢物,在调节先天和适应性免疫系统方面发挥着重要作用。它对治疗免疫相关疾病具有潜在的治疗益处(I. Jantan et al., 2019)。

抗炎效应:Hypophyllanthin通过在体外细胞模型中下调NF-κB/MAPKs/PI3K-Akt信号通路来展现抗炎效应(H. Harikrishnan et al., 2018)。

抑制P-糖蛋白:它抑制P-糖蛋白的功能,这在Caco-2细胞中观察到,对药物耐药性至关重要(Naphassamon Sukhaphirom等,2013)。

对肝毒性的保护:Hypophyllanthin已显示出对大鼠肝细胞中由四氯化碳和半乳糖胺诱导的细胞毒性的保护作用(K. Syamasundar et al., 1985)。

抗癌活性:它在体外和体内方法中对乳腺癌展现出显著的抗癌活性(Madhukiran Parvathaneni et al., 2014)。

内皮独立的血管舒张作用:Hypophyllanthin通过内皮独立机制显著舒张血管张力,可能涉及阻断Ca²⁺进入血管平滑肌细胞(Marisa Inchoo et al., 2011)。

抗过敏活性:来自Phyllanthus amarus的Hypophyllanthin展现出抗过敏活性,可能防止H1受体的激活(Nur Zahirah Abd Rani et al., 2021)。

增强多药耐药细胞的细胞毒反应:Phyllanthin和hypophyllanthin增强了与多药耐药KB细胞介导的长春碱的细胞毒反应,表明与P-糖蛋白的相互作用(A. Somanabandhu et al., 1993)。

作用机制

安全和危害

属性

IUPAC Name |

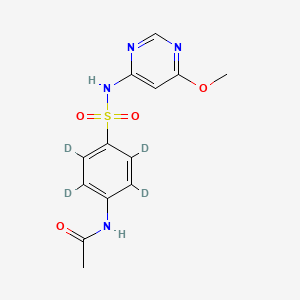

(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCUHLNHSKZBW-LZJOCLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857866 | |

| Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Hypophyllanthin | |

CAS RN |

33676-00-5, 78215-54-0 | |

| Record name | Hypophyllanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33676-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/no-structure.png)

![D-[3-13C]Ribose](/img/structure/B583934.png)

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)